

An In-depth Technical Guide to the Chemical Structure and Properties of Flusulfamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusulfamide is a benzenesulfonanilide fungicide specifically developed for the control of soil-borne diseases caused by myxomycete fungi, most notably clubroot disease in brassica crops caused by Plasmodiophora brassicae. Its mode of action is distinct, targeting the germination of resting spores, a critical stage in the pathogen's life cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Flusulfamide**, intended for professionals in agrochemical research and development. The document details its proposed mechanism of action, summarizes key quantitative data, and outlines relevant experimental methodologies.

Chemical Identity and Structure

Flusulfamide is chemically identified as 4-chloro-N-(2-chloro-4-nitrophenyl)-3- (trifluoromethyl)benzenesulfonamide. It is a synthetic compound belonging to the sulfonamide class of chemicals.[1] The structural integrity of **Flusulfamide**, characterized by its trifluoromethyl and dichloro-substituted phenyl rings linked by a sulfonamide bridge, is crucial for its biological activity.

Table 1: Chemical Identifiers for Flusulfamide



Identifier	Value		
IUPAC Name	4-chloro-N-(2-chloro-4-nitrophenyl)-3- (trifluoromethyl)benzenesulfonamide[1]		
CAS Number	106917-52-6[1]		
Molecular Formula	C13H7Cl2F3N2O4S[1]		
Molecular Weight	415.17 g/mol [2]		
SMILES String	C1=CC(=C(C=C1INVALID-LINK [O-])CI)NS(=O)(=O)C2=CC(=C(C=C2)CI)C(F) (F)F[1]		
InChI Key	GNVDAZSPJWCIQZ-UHFFFAOYSA-N[1]		

Physicochemical Properties

The physicochemical properties of **Flusulfamide** influence its environmental fate, bioavailability, and formulation requirements. It is characterized by low aqueous solubility and low volatility. A summary of its key properties is presented below. It is important to note that many publicly available data points are computationally predicted, and experimentally verified values should be prioritized where available.

Table 2: Physicochemical Properties of Flusulfamide



Property	Value	Source/Notes	
Physical State	Pale yellow crystals	AERU Database[3]	
Melting Point	168 - 173 °C	Commercial supplier data	
Boiling Point	498.2 ± 55.0 °C	Predicted	
Water Solubility	2.9 mg/L (at 20°C, pH 7)	AERU Database[3]	
Solubility in Organic Solvents	Hexane: 60 mg/L (at 20°C)	AERU Database[3]	
Octanol-Water Partition Coefficient (log P)	4.4	AERU Database, XLogP3 (Predicted)[1]	
Vapor Pressure	1.3 x 10 ⁻⁶ Pa (at 20°C)	AERU Database	
рКа	4.74 ± 0.10	Predicted	

Biological Activity and Mechanism of Action

Flusulfamide's primary application is as a soil-applied fungicide targeting pathogens in the order Plasmodiophorales, such as Plasmodiophora brassicae (clubroot) and Polymyxa betae. [1][4] It is not typically used against other fungal pathogens, although some in-vitro activity has been noted.[4]

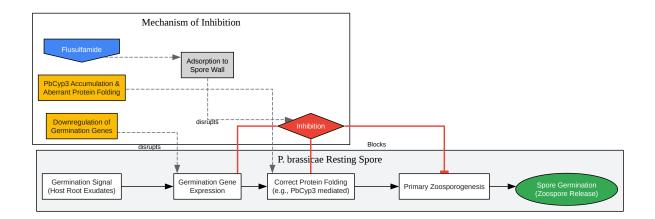
The mode of action of **Flusulfamide** is fungistatic, specifically inhibiting the germination of resting spores, rather than being directly lethal to them.[3] This targeted action prevents the initial infection of host plant root hairs. The mechanism, while still under investigation, is believed to involve the following key processes:

- Adsorption: Flusulfamide is rapidly adsorbed onto the surface of the pathogen's resting spores.[3] This physical interaction is the initiating step of its biological activity.
- Inhibition of Zoosporogenesis: The compound specifically suppresses primary
 zoosporogenesis, the process within the spore that leads to the formation and release of the
 initial infective zoospores. Transmission electron microscopy has shown that Flusulfamide
 treatment disrupts these early developmental phases inside the spore.



- Protein Folding Disruption: Recent studies have revealed a more detailed molecular mechanism. Flusulfamide treatment leads to the significant upregulation and accumulation of a specific immunophilin protein, PbCyp3 (a peptidyl-prolyl-isomerase). This suggests that Flusulfamide may cause aberrant folding of proteins that are essential for the germination process, ultimately halting it.
- Gene Expression Downregulation: In addition to its effect on PbCyp3, **Flusulfamide** has been shown to downregulate the expression of a majority of genes that are normally activated during the germination and differentiation of the resting spores.

This multi-faceted inhibition of the germination process is the basis for **Flusulfamide**'s efficacy in controlling clubroot disease.



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Proposed mechanism of action for **Flusulfamide** on *P. brassicae* resting spores.

Experimental Protocols

This section outlines the general methodologies employed in the study of **Flusulfamide**'s properties and biological activity, based on published research.

Synthesis and Purification

A general commercial synthesis involves a multi-step process optimized for soil-applied formulations.[3] The core reaction is the condensation of a sulfonamide precursor with a



heterocyclic compound.

- Precursor Synthesis: A sulfonamide precursor is typically derived from chlorinated or fluorinated aromatic amines. For **Flusulfamide**, this would involve the synthesis of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride.
- Condensation Reaction: The precursor is then reacted with 2-chloro-4-nitroaniline in the presence of a base in an organic solvent under controlled temperature conditions to form the final **Flusulfamide** molecule via a sulfonamide linkage.[1]
- Purification: The crude product is purified, typically through recrystallization from a suitable solvent system, to achieve the desired purity for formulation or use as an analytical standard.

Analytical Determination (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of **Flusulfamide**.

- Principle: A solution containing Flusulfamide is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Flusulfamide separates from other components based on its affinity for the stationary phase and is detected as it exits the column.
- Reported Use: HPLC has been used to confirm the adsorption of Flusulfamide onto P. brassicae resting spores.[3]
- General Parameters (Illustrative):
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and water.
 - Detector: UV detector, monitoring at a wavelength appropriate for the chromophores in the Flusulfamide molecule.
 - Quantification: Based on the peak area relative to a calibration curve prepared with an analytical standard.

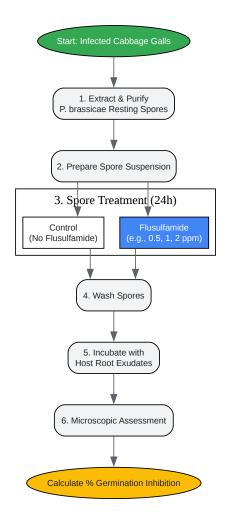


Fungicidal Activity Assay: Spore Germination Inhibition

This bioassay is crucial for determining the efficacy of **Flusulfamide** against P. brassicae.

- Preparation of Resting Spores: Mature resting spores are extracted and purified from clubroot galls of infected host plants (e.g., Chinese cabbage).
- Spore Treatment: A suspension of purified resting spores is incubated with various concentrations of Flusulfamide (e.g., 0.5, 1.0, 2.0 ppm) for a defined period (e.g., 24 hours).
 A control group is incubated without the fungicide.
- Germination Induction: Spores are washed to remove excess fungicide and then incubated
 in a germination stimulant, typically host root exudates collected from hydroponically grown
 cabbage seedlings.
- Assessment: After an incubation period (e.g., 24-72 hours), the percentage of germinated spores is determined by microscopic examination. Germination is identified by the emergence of a primary zoospore.
- Viability Control: To ensure the compound is fungistatic and not fungicidal, a viability stain such as Evan's blue can be used. Viable spores exclude the dye, while non-viable spores are stained blue.[3]





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Workflow for assessing **Flusulfamide**'s inhibition of spore germination.

Quantitative Biological Data

Quantitative data on **Flusulfamide**'s efficacy primarily comes from in-vitro mechanistic studies and field trials rather than standardized Minimum Inhibitory Concentration (MIC) or EC₅₀ values.

Table 3: Summary of Biological Activity Data for Flusulfamide



Parameter	Organism	Value/Observa tion	Context	Source
In-vitro Concentration	P. brassicae	0.5 - 2.0 ppm	Effective concentrations for inhibiting spore germination and inducing molecular changes in laboratory assays.	Sasaki et al., 2024
Soil Application Rate	P. brassicae	0.9 μg a.i. / g dry soil	Application rate used in experiments showing ineffectiveness against established infections.	Tanaka et al., 1999[3]
Field Efficacy	P. brassicae	84.6% control value	Efficacy of a granular (GR) formulation on Chinese cabbage clubroot in a field trial.	Kim et al., 2005
Spore Density Reduction	P. brassicae	64.2% reduction	Reduction of resting spore density in field soil after treatment with a granular (GR) formulation.	Kim et al., 2005



Safety and Regulatory Status

- Hazard Classification: Flusulfamide is classified as toxic if swallowed and very toxic to aquatic life.[1]
- Regulatory Status: It is registered for use in Japan for clubroot control.[3] It is not currently
 an approved active substance in the European Union under Regulation (EC) No 1107/2009.
 [1]

Conclusion

Flusulfamide is a specialized fungicide with a unique mode of action centered on the inhibition of resting spore germination in Plasmodiophora brassicae. Its chemical structure gives rise to physicochemical properties, such as low water solubility, that are well-suited for a soil-applied agent. The proposed mechanism, involving adsorption to the spore and disruption of protein folding and gene expression, offers a promising area for further research into novel antifungal targets. While detailed experimental data on some physical properties and standardized biological potency metrics are limited in public literature, the available information provides a strong foundation for its application and for future research and development in the field of soil-borne disease management.

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